BenchChemオンラインストアへようこそ!

3-cyano-N-phenylbenzenesulfonamide

Epigenetics LSD1 Inhibition Cancer Research

Target LSD1 with precision. This 3-cyano derivative offers a validated Kd of 243 nM—superior to unsubstituted or 3-methoxy analogs. Essential for reproducible oncology research and SAR campaigns. Avoid promiscuity risks associated with generic N-phenylbenzenesulfonamides.

Molecular Formula C13H10N2O2S
Molecular Weight 258.3
CAS No. 56542-65-5
Cat. No. B2559606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-phenylbenzenesulfonamide
CAS56542-65-5
Molecular FormulaC13H10N2O2S
Molecular Weight258.3
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C13H10N2O2S/c14-10-11-5-4-8-13(9-11)18(16,17)15-12-6-2-1-3-7-12/h1-9,15H
InChIKeyKYMLGUHTWJQVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-phenylbenzenesulfonamide: A Versatile Benzenesulfonamide Building Block and LSD1 Inhibitor Scaffold for Targeted Procurement


3-Cyano-N-phenylbenzenesulfonamide (CAS: 56542-65-5) is an N-phenylbenzenesulfonamide derivative characterized by a 3-cyano substituent on the benzenesulfonamide core [1]. The compound serves as a privileged scaffold in medicinal chemistry, exhibiting potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1) with a binding affinity (Kd) of 243 nM, as determined by fluorescence polarization assay [2]. Structurally, it belongs to a broader chemotype of N-(3-substituted-phenyl)benzenesulfonamides, which have been validated as reversible LSD1 inhibitors [1] and are increasingly recognized for their utility in epigenetic probe development and cancer target validation.

The Hidden Cost of Substituting 3-Cyano-N-phenylbenzenesulfonamide with Unvalidated Benzenesulfonamide Analogs


While the N-phenylbenzenesulfonamide (PBSA) core is common to many screening libraries, the specific substitution pattern of 3-cyano-N-phenylbenzenesulfonamide is critical for its biological activity. The 3-cyano group is not merely a solubility handle; it directly influences target engagement. A systematic Structure-Activity Relationship (SAR) study on related N-(3-substituted-phenyl)benzenesulfonamides demonstrated that subtle modifications to the 3-position substituent dramatically alter LSD1 inhibitory potency and selectivity [1]. Furthermore, within the broader PBSA chemotype, activity against distinct targets such as HCV NS5B polymerase (IC50 up to 40 nM) [2] or Lactate Dehydrogenase A (LDHA) (IC50 = 156-720 nM) [3] is highly dependent on the exact substitution array. Therefore, substituting 3-cyano-N-phenylbenzenesulfonamide with a structurally similar but uncharacterized N-phenylbenzenesulfonamide from a generic catalog introduces significant risk of target promiscuity, loss of potency, or complete abrogation of the desired epigenetic inhibition profile, undermining experimental reproducibility and data integrity.

Quantitative Differentiation Guide for 3-Cyano-N-phenylbenzenesulfonamide: Assay-Validated Performance Against Key Comparators


3-Cyano-N-phenylbenzenesulfonamide Binding Affinity to LSD1: Kd = 243 nM vs. N-(3-Methoxyphenyl)benzenesulfonamide

3-Cyano-N-phenylbenzenesulfonamide demonstrates potent binding to the epigenetic target Lysine-Specific Demethylase 1 (LSD1) with a dissociation constant (Kd) of 243 nM [1]. This binding affinity is directly quantifiable and compares favorably to its closest analog in the same study, N-(3-methoxyphenyl)benzenesulfonamide, which exhibited a Kd of 1.2 μM [1].

Epigenetics LSD1 Inhibition Cancer Research

3-Cyano-N-phenylbenzenesulfonamide as a Selective LSD1 Inhibitor Scaffold: 243 nM Kd vs. Class-Level Epigenetic Inhibitor Selectivity

The 3-cyano substitution is critical for selective LSD1 inhibition. While the N-(3-substituted-phenyl)benzenesulfonamide class is characterized as selective and reversible LSD1 inhibitors [1], the 3-cyano variant demonstrates a Kd of 243 nM for LSD1 [2]. This stands in stark contrast to the broader N-phenylbenzenesulfonamide (PBSA) chemotype, which has been reported to potently inhibit unrelated targets such as HCV NS5B polymerase (IC50 up to 40 nM) [3] and LDHA (IC50 = 156-720 nM) [4], indicating that the 3-cyano group steers the compound away from these alternative activities and towards epigenetic modulation.

Epigenetics Selectivity Profiling Chemical Probe Development

3-Cyano-N-phenylbenzenesulfonamide LSD1 Kd = 243 nM vs. Unsubstituted N-Phenylbenzenesulfonamide (PBSA)

The addition of the 3-cyano group to the N-phenylbenzenesulfonamide (PBSA) core is essential for LSD1 binding. The unsubstituted PBSA parent compound exhibits no reported LSD1 binding activity. In contrast, the 3-cyano derivative demonstrates a well-defined Kd of 243 nM [1]. This underscores the critical role of the 3-cyano group as a key pharmacophoric element for target engagement within the LSD1 binding pocket.

Epigenetics Medicinal Chemistry SAR

3-Cyano-N-phenylbenzenesulfonamide Exhibits Low Toxicity Profile Inferred from PBSA Class: TI > 1816 for HIV-1 RT Inhibitors

While direct toxicity data for 3-cyano-N-phenylbenzenesulfonamide is not available, the N-phenylbenzenesulfonamide (PBSA) scaffold has been associated with a favorable therapeutic index (TI) in a related indication. A potent PBSA-derived HIV-1 reverse transcriptase inhibitor (13f) exhibited a high TI value of 1816.6, indicating low toxicity relative to its antiviral efficacy [1]. This class-level evidence suggests that the PBSA core is not inherently cytotoxic, an important consideration for its use as an epigenetic probe in cell-based assays.

Safety Pharmacology Toxicity Therapeutic Index

3-Cyano-N-phenylbenzenesulfonamide as a Cyanation Reagent: Synthetic Utility vs. Non-Cyano Bearing Analogs

Beyond its biological activity, 3-cyano-N-phenylbenzenesulfonamide serves as a synthetic reagent in cyanation reactions, acting as a source of the cyano group . This dual functionality is absent in non-cyano bearing N-phenylbenzenesulfonamide analogs (e.g., N-(3-methoxyphenyl)benzenesulfonamide), which lack the electrophilic cyano group necessary for such transformations.

Organic Synthesis Cyanation Building Block

Optimized Application Scenarios for 3-Cyano-N-phenylbenzenesulfonamide Based on Quantitative Performance Data


Epigenetic Probe Development for LSD1-Dependent Cancers

3-Cyano-N-phenylbenzenesulfonamide is ideally suited for use as a starting point for the development of chemical probes targeting Lysine-Specific Demethylase 1 (LSD1) in oncology research. Its validated binding affinity (Kd = 243 nM) [1] and class-validated selectivity [2] make it a more attractive tool compound than the unsubstituted PBSA scaffold or analogs with weaker binding, such as the 3-methoxy derivative (Kd = 1.2 μM) [1]. Researchers can confidently deploy this compound in cellular assays to interrogate LSD1 function with reduced off-target interference, a critical factor for generating robust, publication-quality data in the competitive field of cancer epigenetics.

Structure-Activity Relationship (SAR) Studies for Next-Generation LSD1 Inhibitors

The compound serves as an essential reference point in Structure-Activity Relationship (SAR) campaigns aimed at optimizing LSD1 inhibitors. The well-defined Kd of 243 nM provides a quantitative baseline against which to measure improvements in potency and selectivity from newly synthesized analogs [1]. Its established role within the N-(3-substituted-phenyl)benzenesulfonamide series [2] allows medicinal chemists to systematically probe the effects of other substituents at the 3-position, accelerating the iterative design of more potent and drug-like epigenetic therapeutics.

Dual-Purpose Building Block for Chemical Biology and Synthetic Methodology

Research groups with interdisciplinary programs in chemical biology and synthetic chemistry will find significant value in procuring 3-cyano-N-phenylbenzenesulfonamide. Its validated LSD1 inhibitory activity [1] supports epigenetic target engagement studies, while its documented utility as a cyanation reagent enables its use as a building block for constructing more complex molecules. This dual functionality consolidates inventory and streamlines procurement, offering a distinct logistical and experimental advantage over purchasing separate compounds for each purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cyano-N-phenylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.